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molecular formula C10H12O2 B8304867 5-ethyl-6,7-dihydro-1-benzofuran-4(5H)-one

5-ethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No. B8304867
M. Wt: 164.20 g/mol
InChI Key: BFSYOMXFZPQFCT-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting 6,7-dihydro-1-benzofuran-4(5H)-one and ethyl iodide and making non-critical variations provided the title compound as a oil: 1H NMR (CDCl3) δ 1.00, 1.54, 1.95, 2.29, 2.91, 6.67, 7.3; MS (EI) m/z (rel. intensity) 164 (M+, 36), 164 (36), 136 (90), 135 (24), 108 (76), 88 (13), 86 (69), 84 (99), 80 (58), 52 (21), 51 (57). HRMS (FAB) calcd for C10H12O2+H 165.0916, found 165.0919. Anal. Calcd for C10H12O2: C, 73.15; H, 7.37. Found: C, 72.81; H, 7.60.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1C(=O)C2C=CSC=2CC1.[O:12]1[C:16]2[CH2:17][CH2:18][CH2:19][C:20](=[O:21])[C:15]=2[CH:14]=[CH:13]1.C(I)C>>[CH2:1]([CH:19]1[C:20](=[O:21])[C:15]2[CH:14]=[CH:13][O:12][C:16]=2[CH2:17][CH2:18]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC2=C(C=CS2)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1CCCC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CCC2=C(C=CO2)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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